molecular formula C19H22N4O B2524231 2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone CAS No. 2319640-59-8

2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone

Cat. No. B2524231
CAS RN: 2319640-59-8
M. Wt: 322.412
InChI Key: ZTOJPIGZYPVKCB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Indole is known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes it aromatic in nature . The specific structure of “2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions of indole derivatives can vary widely depending on the specific derivative and the conditions under which the reaction takes place . Without specific information on “2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone”, it’s difficult to provide a detailed analysis.


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The physical and chemical properties of “2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone” would need to be determined through further analysis.

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their biological activity. For example, some indole derivatives have been found to have antiviral activity .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research will likely continue to explore these possibilities.

properties

IUPAC Name

2-indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-21-17(9-11-20-21)18-8-4-5-12-23(18)19(24)14-22-13-10-15-6-2-3-7-16(15)22/h2-3,6-7,9-11,13,18H,4-5,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOJPIGZYPVKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one

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